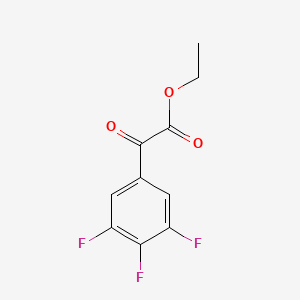

Ethyl 3,4,5-trifluorobenzoylformate

Description

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, affecting how a molecule interacts with biological targets. nih.gov Fluorine's ability to form strong bonds with carbon and its relatively small size allow it to act as a bioisostere for hydrogen, but with significantly different electronic properties. nih.govresearchgate.net These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive compounds. nih.govnih.gov

The trifluorinated phenyl group in Ethyl 3,4,5-trifluorobenzoylformate is a key feature. The three fluorine atoms exert a strong electron-withdrawing effect, which can significantly impact the reactivity of the adjacent keto and ester functionalities.

Overview of α-Keto Esters (Benzoylformates) as Synthetic Intermediates

α-Keto esters, such as benzoylformates, are highly versatile intermediates in organic synthesis. mdpi.comtandfonline.com Their dual functionality, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. They can undergo nucleophilic addition at the ketone, reactions at the α-position, and transformations involving the ester group. mdpi.com This reactivity makes them valuable precursors for the synthesis of a variety of more complex molecules, including α-hydroxy acids, α-amino acids, and various heterocyclic compounds, which are important structural motifs in many pharmaceuticals. mdpi.comaurigeneservices.com

Research Landscape and Potential Academic Importance of this compound

While extensive research exists for the broader classes of fluorinated molecules and α-keto esters, specific academic literature detailing the synthesis, reactivity, and applications of this compound is limited. Its synonym, ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate, points to its classification as a derivative of phenylglyoxylic acid.

The academic importance of this compound likely lies in its potential as a specialized building block. The combination of the trifluorinated ring and the α-keto ester moiety makes it a candidate for the synthesis of novel, highly functionalized, and potentially biologically active molecules. Researchers in medicinal chemistry could utilize this compound to introduce a trifluorophenyl group into a target molecule, leveraging the known benefits of fluorination. Its electrophilic character, enhanced by the fluorine atoms, could drive unique chemical reactions. While specific research findings on this exact compound are not widely documented, its structural features suggest significant potential for future research and application in the development of new pharmaceuticals and agrochemicals.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| Synonyms | ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-2-16-10(15)9(14)5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPTGFKDHOQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374558 | |

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732251-58-0 | |

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 3,4,5 Trifluorobenzoylformate

Conventional Esterification Approaches

Conventional methods typically involve the preparation of a reactive derivative of 3,4,5-trifluorobenzoic acid followed by a reaction to introduce the ethyl glyoxylate (B1226380) moiety.

The most common precursor for this approach is 3,4,5-trifluorobenzoic acid, a commercially available building block. ossila.comnih.govsigmaaldrich.com To facilitate subsequent reactions, this acid is usually converted into a more reactive acyl halide, most notably 3,4,5-trifluorobenzoyl chloride. sigmaaldrich.com

The chlorination of fluorinated benzoic acids can be achieved using various standard reagents. For instance, the synthesis of the similar 2,3,4,5-tetrafluorobenzoyl chloride has been effectively carried out using triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC) in the presence of a catalyst like N,N-dimethylformamide (DMF). asianpubs.orgresearchgate.net This method is advantageous because triphosgene is a solid and safer to handle than gaseous phosgene. asianpubs.orgresearchgate.net Other common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can also be employed, often in an inert solvent. google.comgoogle.com The reaction with thionyl chloride, for example, can be heated to ensure completion. google.com

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene (BTC) | DMF / 1,2-Dichloroethane | 353 K (80 °C) | 95.1% | asianpubs.org |

| 2,3,4,5-Tetrafluorobenzoic Acid | Thionyl Chloride | Ethyl Acetate (initially), then neat | 60-85 °C | Not specified | google.com |

Once the reactive 3,4,5-trifluorobenzoyl chloride is obtained, the subsequent step involves forming the α-keto ester. One of the most direct and established methods for creating an α-keto ester from an acyl chloride involves a two-step process via a benzoyl cyanide intermediate. The acyl chloride is reacted with a cyanide salt, such as copper(I) cyanide, to form 3,4,5-trifluorobenzoyl cyanide. This intermediate can then be subjected to ethanolysis under acidic conditions to yield the desired Ethyl 3,4,5-trifluorobenzoylformate.

Alternatively, organometallic reagents can be coupled with reagents like ethyl chlorooxoacetate, which already contains the α-keto ester functionality. nih.gov However, this falls more under the strategies discussed in the following section.

Reactions Involving Fluorinated Aromatic Precursors

This strategy involves building the molecule by first establishing the trifluorinated aromatic ring and then introducing the α-keto ester functionality onto it.

The 3,4,5-trifluorophenyl scaffold can be synthesized through various routes, often starting from more highly halogenated or functionalized benzene (B151609) derivatives. For example, the preparation of fluorinated benzoic acids can begin with precursors like tetrafluorophthalic anhydride (B1165640) or tetrachlorophthalic anhydride. google.comgoogle.com These starting materials undergo a sequence of reactions that may include condensation with an amine (like aniline (B41778) or methylamine), nucleophilic aromatic substitution (fluorination using a fluoride (B91410) source like KF), hydrolysis, and finally, decarboxylation to yield the desired fluorinated benzoic acid. google.comgoogle.comgoogle.com The choice of amine can influence reaction conditions; for instance, using aniline allows for lower fluorination and decarboxylation temperatures. google.com

With a suitable trifluorinated precursor like 1,2,3-trifluorobenzene (B74907), the α-keto ester group can be introduced directly onto the aromatic ring. The classic method for this transformation is the Friedel-Crafts acylation. This reaction would involve treating 1,2,3-trifluorobenzene with an acylating agent such as ethyl oxalyl chloride (ClCOCOOEt) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

However, the 3,4,5-trifluorophenyl ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the three fluorine atoms. This deactivation necessitates harsh reaction conditions, which can lead to low yields and side reactions.

A more contemporary and often higher-yielding approach involves the use of organometallic intermediates. nih.gov A trifluorophenyl organometallic reagent, such as 3,4,5-trifluorophenylmagnesium bromide (a Grignard reagent) or 3,4,5-trifluorophenyllithium, can be prepared from the corresponding bromo- or iodotrifluorobenzene. This nucleophilic species can then be reacted with ethyl chlorooxoacetate. nih.govacs.org This method avoids the difficulties of electrophilic substitution on a deactivated ring, although it requires the pre-formation of the organometallic reagent, which must be handled under inert, anhydrous conditions. nih.gov

Modern Synthetic Transformations for α-Keto Ester Synthesis

Recent advances in organic synthesis have provided several powerful and efficient methods for preparing α-keto esters, which are applicable to complex substrates like this compound. organic-chemistry.org These methods often offer milder conditions, higher selectivity, and improved functional group tolerance compared to conventional approaches.

One significant development is the transition metal-catalyzed direct C–H acylation. For example, a platinum-catalyzed C–H functionalization of 2-aryloxypyridines with ethyl chlorooxoacetate has been reported as a highly efficient, oxidant-free, and additive-free method for introducing an α-keto ester group. nih.govacs.org While this specific example uses a directing group, it demonstrates a modern strategy for forming the aryl-ketoester bond that avoids the pre-functionalization required for organometallic coupling. nih.gov

Other modern approaches include:

Oxidation of Precursors : α-Keto esters can be synthesized by the oxidation of corresponding α-hydroxy esters or the oxidation of alkenes. organic-chemistry.org For instance, a recyclable iron nanocomposite has been shown to catalyze the oxidation of various alkenes to their corresponding α-keto acids in good yields using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Reactions of Diazo Compounds : The reaction of aryl diazoacetates with water, catalyzed by dirhodium acetate, provides a high-yielding route to aryl α-keto esters. organic-chemistry.org

Catalytic Oxidative Cleavage of Alkynes : Terminal alkynes can be converted into α-keto esters through oxidative C-C triple bond cleavage and esterification. researchgate.net Methods have been developed using visible-light-induced copper catalysis with molecular oxygen or transition-metal-free conditions using potassium persulfate (K₂S₂O₈). researchgate.net

| Method | Substrate Type | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Pt-Catalyzed C-H Acylation | 2-Aryloxypyridines | Ethyl chlorooxoacetate, Pt(PhCN)₂Cl₂ | Oxidant-free, high yields (75-87%) | nih.govacs.org |

| Oxidation of Alkenes | Alkenes | TBHP, Recyclable Fe nanocomposite | Good yields, uses a recyclable catalyst | organic-chemistry.org |

| Reaction of Diazoacetates | Aryl Diazoacetates | H₂O, Dirhodium tetraoctanoate | Very good yields | organic-chemistry.org |

| Oxidative Cleavage of Alkynes | Terminal Alkynes | K₂S₂O₈ / Transition-metal-free | Sustainable, avoids transition metals | researchgate.net |

These modern transformations represent the forefront of α-keto ester synthesis, offering versatile and efficient pathways that could be adapted for the preparation of this compound.

Oxidative Approaches

A common and effective method for the synthesis of α-keto esters is the oxidation of the corresponding α-hydroxy esters. In the context of this compound, this would involve the oxidation of Ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate, also known as ethyl 3,4,5-trifluoromandelate.

A variety of oxidizing agents can be employed for this transformation. Mild and selective oxidizing agents are generally preferred to prevent over-oxidation or side reactions. Common reagents for this type of oxidation include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. It is known for its mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a selective and high-yielding oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Manganese Dioxide (MnO₂): Activated MnO₂ is a chemoselective reagent for the oxidation of allylic and benzylic alcohols. Given the benzylic nature of the hydroxyl group in the precursor, this reagent could be effective.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective for this transformation, although their toxicity and the need for careful waste disposal are significant considerations.

The general reaction scheme for the oxidative approach is presented below:

The selection of the specific oxidizing agent and reaction conditions would depend on factors such as the desired scale of the reaction, the availability and cost of the reagent, and the desired purity of the final product.

Catalytic Methodologies

Catalytic methods for the synthesis of α-keto esters often involve the acylation of a suitable C2 synthon with an acyl chloride. For the synthesis of this compound, the key starting material would be 3,4,5-trifluorobenzoyl chloride. This can be reacted with various ethyl ester derivatives under catalytic conditions.

One of the most common approaches is the reaction with diethyl oxalate (B1200264) in the presence of a base. This reaction proceeds via a Claisen-type condensation. The choice of base is crucial to drive the reaction to completion and can include sodium ethoxide or other non-nucleophilic bases.

Another catalytic approach involves the reaction of 3,4,5-trifluorobenzoyl chloride with a pre-formed enolate of an ethyl ester, or with a silyl (B83357) enol ether of an ethyl ester derivative catalyzed by a Lewis acid.

A related methodology has been described in a patent for the synthesis of a similar compound, ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)acrylate, which involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of a base like triethylamine. A similar strategy could likely be adapted for the synthesis of this compound.

The general reaction scheme for the acylation approach is as follows:

Comparative Analysis of Synthetic Pathways in Terms of Selectivity and Yield Optimization

Both the oxidative and catalytic (acylation) pathways present viable routes to this compound, each with its own set of advantages and disadvantages regarding selectivity and yield.

Oxidative Approaches:

Selectivity: The selectivity of the oxidation of Ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate is generally high, as the benzylic alcohol is readily oxidized. The primary concern is preventing over-oxidation to the corresponding carboxylic acid, which would involve cleavage of the C-C bond. Modern, mild oxidation methods like Swern or Dess-Martin oxidation are highly selective for the formation of the ketone.

Yield Optimization: Yields for these oxidations are typically high, often exceeding 80-90% on a laboratory scale. Optimization involves careful control of the reaction temperature, stoichiometry of the oxidizing agent, and reaction time. The purity of the starting alcohol is also a critical factor.

Catalytic (Acylation) Methodologies:

Selectivity: The selectivity of the acylation reaction can be more challenging to control. In the case of using diethyl oxalate, self-condensation of the oxalate can be a competing side reaction. The reaction of 3,4,5-trifluorobenzoyl chloride with an enolizable ethyl ester must be carefully controlled to prevent poly-acylation or other side reactions. The choice of base and reaction conditions is paramount for achieving high selectivity.

Yield Optimization: Yields for acylation reactions can vary widely depending on the specific substrates and conditions used. The formation of the desired α-keto ester is often favored by using an excess of the less expensive reagent (e.g., the ethyl ester derivative) and by carefully controlling the addition of the acyl chloride. The use of a non-nucleophilic base can also improve yields by minimizing reactions with the acyl chloride.

The following table provides a comparative summary of the two main synthetic pathways:

| Feature | Oxidative Approaches | Catalytic (Acylation) Methodologies |

| Starting Material | Ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | 3,4,5-Trifluorobenzoyl chloride and an ethyl ester derivative |

| Key Transformation | Oxidation of a secondary alcohol to a ketone | Acylation of an ester enolate or equivalent |

| Selectivity | Generally high with modern, mild reagents | Can be variable; requires careful control of conditions |

| Potential Byproducts | Over-oxidation products (carboxylic acid) | Self-condensation products, poly-acylated products |

| Yield | Often high (80-90%+) | Variable, dependent on specific method and conditions |

| Advantages | Clean reactions, often high yielding | Utilizes readily available starting materials |

| Disadvantages | Requires synthesis of the precursor alcohol | Potential for side reactions, may require stricter control |

Reactivity and Mechanistic Investigations of Ethyl 3,4,5 Trifluorobenzoylformate

Nucleophilic Additions to the Carbonyl Center

The adjacent ketone and ester carbonyl groups in Ethyl 3,4,5-trifluorobenzoylformate are primary sites for nucleophilic attack. The reactivity of these centers is significantly influenced by the strong electron-withdrawing effect of the 3,4,5-trifluorophenyl group, which enhances the electrophilicity of the carbonyl carbons.

Grignard-Type Reactions and Alkylation

The reaction of α-keto esters with Grignard reagents typically proceeds via nucleophilic addition to the highly electrophilic ketonic carbonyl group. In the case of this compound, the addition of a Grignard reagent (R-MgX) is expected to initially form a magnesium alkoxide intermediate. Due to the presence of the adjacent ester group, this intermediate can undergo further reaction.

It is well-established that the reaction of esters with Grignard reagents leads to the formation of tertiary alcohols through a double addition mechanism. aroonchande.com The first equivalent of the Grignard reagent adds to the ester carbonyl, leading to the expulsion of the ethoxide leaving group and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to this newly formed ketone.

For this compound, the initial attack will likely occur at the more reactive α-keto carbonyl. However, given the reactivity of the ester group towards Grignard reagents, a mixture of products could be anticipated depending on the reaction conditions and the stoichiometry of the Grignard reagent used. Careful control of the reaction temperature and the amount of Grignard reagent would be crucial to achieve selective alkylation.

Table 1: Predicted Products of Grignard Reaction with this compound

| Grignard Reagent (R-MgX) | Predicted Major Product (after acidic workup) |

| Methylmagnesium bromide | 2-(3,4,5-trifluorophenyl)-2-hydroxypropanoic acid ethyl ester |

| Phenylmagnesium bromide | 2-hydroxy-2-phenyl-2-(3,4,5-trifluorophenyl)acetic acid ethyl ester |

Note: This table is predictive and based on general reactivity patterns of α-keto esters.

Henry Reaction (Nitroaldol) and Related Condensations

The Henry, or nitroaldol, reaction involves the condensation of a nitroalkane with a carbonyl compound. The α-keto group of this compound is a suitable electrophile for this reaction. The electron-withdrawing trifluorophenyl group is expected to enhance the reactivity of the ketone towards nucleophilic attack by the nitronate anion generated from the nitroalkane.

The reaction would likely be catalyzed by a base and would result in the formation of a β-nitro alcohol. The product, an ethyl 2-hydroxy-2-(3,4,5-trifluorobenzoyl)-3-nitroalkanoate, would possess two new stereocenters, making diastereoselective and enantioselective variants of this reaction highly valuable.

Reductions and Hydride Additions

The reduction of the α-keto group in this compound can be achieved using various hydride reagents. The choice of reagent will determine the extent of reduction.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for the reduction of ketones in the presence of esters at low temperatures. Therefore, treatment of this compound with NaBH₄ would be expected to yield the corresponding α-hydroxy ester, ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will likely reduce both the ketone and the ester functionalities. This would lead to the formation of a diol, 1-(3,4,5-trifluorophenyl)ethane-1,2-diol.

Table 2: Predicted Products of Reduction of this compound

| Reducing Agent | Predicted Major Product |

| Sodium Borohydride (NaBH₄) | Ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3,4,5-trifluorophenyl)ethane-1,2-diol |

Note: This table is predictive and based on general reactivity patterns of α-keto esters.

Reactivity in Acetalization and Ketalization Reactions

The protection of the α-keto group as a ketal is a common strategy in organic synthesis to allow for selective reactions at other functional groups. The reaction of this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would lead to the formation of a cyclic ketal. aroonchande.com

The electron-withdrawing nature of the trifluorinated ring may influence the rate of this equilibrium reaction. The resulting ketal-protected compound would have the ester group available for further transformations.

Reactions at the Ester Moiety

The ethyl ester group of this compound can undergo transformations typical of esters, such as transesterification.

Transesterification Processes

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. This process is reversible and is often driven to completion by using a large excess of the new alcohol or by removing the alcohol being replaced.

The transesterification of this compound can be catalyzed by either acids or bases. For example, reacting it with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or a metal alkoxide would be expected to yield the corresponding methyl ester, Mthis compound. The choice of catalyst and reaction conditions would be important to avoid side reactions at the α-keto group.

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of this compound to its corresponding carboxylic acid, 3,4,5-trifluorobenzoylformic acid, represents a fundamental reaction characteristic of α-keto esters. This transformation can be achieved under both acidic and basic conditions, proceeding through nucleophilic acyl substitution at the ester carbonyl group. The reaction is of significant interest in synthetic chemistry as it provides a route to α-keto acids, which are valuable precursors for a variety of more complex molecules.

Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The presence of the electron-withdrawing trifluorophenyl group is anticipated to enhance the electrophilicity of the ester carbonyl carbon, thereby facilitating the initial nucleophilic attack and potentially increasing the rate of hydrolysis compared to non-fluorinated analogues.

Influence of Trifluorophenyl Group on Reaction Pathways

The 3,4,5-trifluorophenyl group exerts a profound influence on the reactivity and reaction pathways of this compound. This influence is a combination of electronic effects, primarily strong induction, and to a lesser extent, steric considerations. These factors can significantly alter the electron density distribution within the molecule, affecting the susceptibility of the keto and ester carbonyl groups to nucleophilic and electrophilic attack.

Electronic Effects and Induction

The three fluorine atoms on the phenyl ring are potent electron-withdrawing groups due to their high electronegativity. This results in a strong negative inductive effect (-I effect) that is transmitted through the sigma framework of the molecule. The symmetrical substitution pattern in the 3, 4, and 5 positions ensures a balanced and significant withdrawal of electron density from the aromatic ring. This, in turn, has a cascading electronic impact on the adjacent benzoylformate moiety.

The primary consequences of this strong inductive effect are:

Increased Electrophilicity: The electron-withdrawing nature of the trifluorophenyl group enhances the partial positive charge on both the keto and ester carbonyl carbons. This heightened electrophilicity makes the molecule more susceptible to attack by nucleophiles. Reactions that rely on nucleophilic addition to either carbonyl group are generally expected to proceed at a faster rate compared to analogous non-fluorinated or less-fluorinated benzoylformates.

Modulation of Leaving Group Ability: In reactions where a portion of the molecule acts as a leaving group, the electronic properties of the trifluorophenyl group can play a role in stabilizing the departing species.

The table below summarizes the expected electronic influence of the 3,4,5-trifluorophenyl group on the reactivity of the carbonyl centers in this compound.

| Carbonyl Group | Influence of Trifluorophenyl Group | Expected Impact on Reactivity |

| Keto Carbonyl | Increased electrophilicity | Enhanced susceptibility to nucleophilic attack |

| Ester Carbonyl | Increased electrophilicity | Faster rates of hydrolysis and other nucleophilic acyl substitutions |

Derivatization Chemistry and Functional Group Interconversions

The presence of two distinct and reactive carbonyl functionalities in this compound allows for a rich derivatization chemistry. These transformations are crucial for applications in analytical chemistry, such as enhancing volatility for gas chromatography (GC), and in synthetic chemistry for the preparation of new chemical entities.

Applications of Ethyl Chloroformate Derivatization

Ethyl chloroformate is a versatile reagent commonly used for the derivatization of various functional groups, including amines, phenols, and carboxylic acids. science.govsemanticscholar.orgmdpi.com In the context of this compound, derivatization with ethyl chloroformate would not directly modify the existing ester or ketone. However, if the compound is first hydrolyzed to 3,4,5-trifluorobenzoylformic acid, the resulting carboxylic acid can be readily derivatized.

The reaction of 3,4,5-trifluorobenzoylformic acid with ethyl chloroformate in the presence of a base, such as pyridine, would proceed to form a mixed anhydride (B1165640). This derivatization is often employed to activate the carboxylic acid for subsequent reactions, such as amide or ester formation. For analytical purposes, such a derivatization could be a step in a multi-stage process to create a more volatile or thermally stable derivative for GC-MS analysis. While there are no specific reports on the ethyl chloroformate derivatization of 3,4,5-trifluorobenzoylformic acid, the general reactivity of carboxylic acids with this reagent is well-established. nih.govnih.gov

Trimethylsilylation and Related Derivatization Techniques

Trimethylsilylation is a widely used derivatization technique in analytical chemistry to increase the volatility, thermal stability, and amenability of polar compounds to gas chromatography and mass spectrometry (GC-MS) analysis. This is achieved by replacing active hydrogen atoms in functional groups like hydroxyls, carboxylic acids, and amines with a trimethylsilyl (B98337) (TMS) group.

This compound itself does not possess active hydrogens and therefore would not be directly derivatized by standard trimethylsilylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). However, reaction products or intermediates of this compound that contain hydroxyl or carboxyl groups would be excellent candidates for trimethylsilylation.

For example, if this compound undergoes a reduction of the keto group to a hydroxyl group, the resulting α-hydroxy ester could be readily silylated. Similarly, the hydrolysis product, 3,4,5-trifluorobenzoylformic acid, could be silylated at the carboxylic acid position. The general reaction involves the treatment of the substrate with a TMS-donor in an appropriate solvent. The strong electron-withdrawing nature of the trifluorophenyl group is not expected to significantly hinder the silylation of a nearby hydroxyl or carboxyl group.

The table below outlines potential derivatization scenarios involving trimethylsilylation for derivatives of this compound.

| Derivative of this compound | Functional Group for Derivatization | Expected Product | Purpose of Derivatization |

| 3,4,5-Trifluorobenzoylformic Acid | Carboxylic Acid | Trimethylsilyl 3,4,5-trifluorobenzoylformate | Increased volatility for GC-MS |

| Ethyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | Hydroxyl Group | Ethyl 2-(trimethylsilyloxy)-2-(3,4,5-trifluorophenyl)acetate | Increased volatility and thermal stability for GC-MS |

Information regarding this compound is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound this compound, with a specific focus on its reactivity, mechanistic investigations, and kinetic and thermodynamic studies.

Despite a thorough search of scientific databases and publicly available literature, no specific research articles, detailed experimental data, or scholarly reviews pertaining to the amide bond formation, other coupled products, or kinetic and thermodynamic transformations of this compound could be located. The information available is limited to its identification and availability from chemical suppliers.

Consequently, the requested article, with its detailed sections on reactivity and mechanistic investigations, cannot be generated due to the absence of foundational research on this specific compound in the public domain. The scientific community has not published studies on the topics outlined in the user's request for this particular molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3,4,5 Trifluorobenzoylformate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For Ethyl 3,4,5-trifluorobenzoylformate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, provides a comprehensive picture of its molecular framework.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.

Aromatic Protons: The 3,4,5-trifluorosubstituted benzene (B151609) ring has two equivalent protons at the C2 and C6 positions. These protons are expected to appear as a multiplet due to coupling with the fluorine atoms on the ring. The electron-withdrawing nature of the fluorine atoms and the benzoylformate group will shift these proton signals downfield.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -CH₂- |

| ~7.8 | Multiplet | 2H | Aromatic H-2, H-6 |

Disclaimer: The chemical shifts are predicted based on known values for similar structures and may vary from experimental values.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the trifluorophenyl group, some carbon signals will be equivalent.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be observed at a lower field compared to the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone (C=O) and one for the ester (C=O). The ketonic carbonyl carbon is typically found at a very low field.

Aromatic Carbons: The trifluorinated benzene ring will show four distinct signals. The carbons attached to fluorine (C3, C4, C5) will exhibit large C-F coupling constants. The unsubstituted carbons (C2, C6) will be equivalent, as will the fluorine-bearing carbons C3 and C5. The carbon attached to the benzoylformate group (C1) will also be a unique signal.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~14 | -CH₃ |

| ~63 | -CH₂- |

| ~112 (multiplet) | C-2, C-6 |

| ~125 (multiplet) | C-1 |

| ~145 (multiplet) | C-3, C-5 |

| ~155 (multiplet) | C-4 |

| ~162 | Ester C=O |

| ~185 | Ketone C=O |

Disclaimer: The chemical shifts are predicted based on known values for similar structures and may vary from experimental values. The multiplicities are complex due to C-F coupling.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluorophenyl Group Characterizationhuji.ac.il

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org The 3,4,5-trifluoro substitution pattern leads to a specific splitting pattern.

Symmetry: The molecule possesses a plane of symmetry through the C1-C4 axis of the phenyl ring. This makes the fluorine atoms at the C3 and C5 positions chemically equivalent.

Chemical Shifts and Coupling: Two signals are expected in the ¹⁹F NMR spectrum. One signal will correspond to the fluorine atom at the C4 position, and the other will represent the two equivalent fluorine atoms at the C3 and C5 positions. These signals will be split into multiplets due to F-F and F-H couplings. The fluorine at C4 will appear as a triplet due to coupling with the two equivalent fluorines at C3 and C5. The fluorines at C3 and C5 will appear as a doublet of doublets (or a more complex multiplet) due to coupling with the fluorine at C4 and the adjacent aromatic protons.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~-135 | Multiplet | F-3, F-5 |

| ~-158 | Triplet | F-4 |

Disclaimer: The chemical shifts are predicted based on known values for fluorinated aromatic compounds and are relative to a standard like CFCl₃. wikipedia.org Experimental values may differ.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Through-Bond and Through-Space Correlationshuji.ac.il

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlation peaks between scalar coupled protons. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. A NOESY experiment could show a correlation between the aromatic protons (H-2, H-6) and the protons of the ethyl group, providing information about the preferred conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons: the -CH₃, -CH₂-, and the aromatic C-2/C-6 carbons.

The methyl protons (-CH₃) to the methylene carbon (-CH₂-).

The methylene protons (-CH₂-) to the methyl carbon (-CH₃) and the ester carbonyl carbon.

The aromatic protons (H-2, H-6) to the adjacent aromatic carbons (C-1, C-3/C-5) and the ketonic carbonyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Assignments for Carbonyl and Fluorine Groups

The IR and Raman spectra of this compound will be dominated by absorptions from the carbonyl groups and the carbon-fluorine bonds.

Carbonyl (C=O) Stretching: Two distinct, strong C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl, especially when the ketone is part of a conjugated system.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibrations of the trifluorophenyl group will give rise to strong absorptions in the fingerprint region of the IR spectrum.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring will also be observed.

C-O Stretching: The C-O stretching vibrations of the ester group will show strong bands.

Predicted IR and Raman Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~1740-1720 | Strong | Medium | Ester C=O stretch |

| ~1700-1680 | Strong | Strong | Ketone C=O stretch |

| ~1600-1450 | Medium-Strong | Medium-Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | Medium | C-F stretch |

| ~1250-1000 | Strong | Medium | C-O stretch (ester) |

Disclaimer: The vibrational frequencies are predicted based on typical ranges for the respective functional groups and may differ from experimental values.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the conformational landscape of molecules. By analyzing the vibrational modes, which are sensitive to the spatial arrangement of atoms, different stable conformers of a molecule can be identified. For this compound, which possesses rotational freedom around several single bonds, a conformational analysis would be crucial to understand its three-dimensional structure.

A theoretical study, likely employing Density Functional Theory (DFT) calculations, would be the first step to predict the possible stable conformers and their corresponding vibrational frequencies. Experimental IR and Raman spectra would then be recorded and compared with the theoretical predictions to identify the conformers present in the sample and their relative populations under different conditions (e.g., in various solvents or at different temperatures).

Table 1: Hypothetical Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance for Conformational Analysis |

| C=O (keto) stretch | 1720-1740 | Sensitive to the electronic environment and conjugation, which can vary between conformers. |

| C=O (ester) stretch | 1735-1750 | Its position can be influenced by the orientation of the ethyl group relative to the carbonyl group. |

| C-F stretches | 1100-1400 | The pattern and frequencies of these bands are highly dependent on the geometry of the trifluorobenzoyl group. |

| Skeletal deformations | < 1000 | Low-frequency modes are particularly sensitive to the overall molecular conformation. |

This table is illustrative and based on general spectroscopic principles, as specific data for this compound is unavailable.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Ionization Methods (e.g., Electrospray Ionization (ESI), Electron Impact (EI))

Different ionization methods can provide complementary information. Electron Impact (EI) ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. Electrospray Ionization (ESI) is a softer ionization method that usually produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation. The choice of ionization method would depend on the desired information, with EI being more suited for structural elucidation through fragmentation analysis and ESI for accurate mass determination.

Fragmentation Pattern Interpretation for Molecular Structure

The fragmentation pattern observed in a mass spectrum provides a roadmap to the compound's structure. For this compound, characteristic fragmentation pathways would be expected. Under EI, common fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavages within the benzoylformate core. The presence of the trifluorophenyl group would lead to characteristic fragments containing fluorine atoms. Analyzing these fragments would allow for the reconstruction of the original molecular structure.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | Significance in Fragmentation Pathway |

| [M - OCH₂CH₃]⁺ | C₈H₂F₃O₂⁺ | Loss of the ethoxy radical from the ester group. |

| [M - COOCH₂CH₃]⁺ | C₇H₂F₃O⁺ | Cleavage of the ester group, yielding the trifluorobenzoyl cation. |

| [C₆H₂F₃]⁺ | C₆H₂F₃⁺ | Loss of CO from the trifluorobenzoyl cation, resulting in the trifluorophenyl cation. |

This table presents hypothetical fragments as no experimental mass spectral data for this compound has been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule and its fragments, confirming the molecular formula. For this compound (C₁₀H₇F₃O₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The primary chromophore in this molecule is the benzoylformate system, where the aromatic ring is conjugated with the two carbonyl groups. The trifluoro substitution on the benzene ring would act as an auxochrome, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted ethyl benzoylformate.

An analysis of the spectrum, likely aided by computational methods such as Time-Dependent DFT (TD-DFT), would allow for the assignment of the observed absorption bands to specific electronic transitions. This would provide insights into the electronic structure of the molecule and the influence of the fluorine substituents.

Solvatochromic Effects

A comprehensive analysis of the solvatochromic effects on this compound would provide critical insights into its electronic structure and interactions with different solvent environments. This involves measuring the ultraviolet-visible (UV-Vis) absorption spectra of the compound in a range of solvents with varying polarities. By observing the shifts in the absorption maxima (λmax), one can understand the nature of the electronic transitions and the differential stabilization of the ground and excited states by the solvent.

However, a thorough search of scientific databases and chemical literature did not yield specific studies on the solvatochromic behavior of this compound. While general principles of UV-Vis spectroscopy for aromatic keto-esters are well-established, empirical data for this particular fluorinated compound remains elusive. Such a study would typically involve dissolving the compound in solvents like cyclohexane (B81311) (non-polar), dichloromethane (B109758) (polar aprotic), and ethanol (B145695) (polar protic) and recording the resulting spectra. The data would then be tabulated to illustrate the relationship between solvent polarity and absorption characteristics. In the absence of such data, a detailed discussion and data table cannot be provided.

Other Advanced Characterization Techniques for Structural Insights

Further elucidation of the structural properties of this compound would necessitate the use of advanced analytical techniques that probe its solid-state structure and surface characteristics.

X-ray Crystallography for Solid-State Structure (if crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique would yield invaluable information on its bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This data is crucial for understanding its physical properties and reactivity.

Despite searches for crystallographic data, no published single-crystal X-ray structure for this compound was found in the Cambridge Structural Database (CSD) or other public repositories. While crystal structures of other fluorinated esters and more complex molecules containing fluorophenyl moieties have been reported, these are not sufficiently analogous to provide direct structural insights for the target compound. Without experimental crystallographic data, a table of crystal data and structural parameters cannot be compiled.

Surface-Sensitive Techniques (e.g., XPS, AES, SIMS) for Thin Film Analysis (if applicable for material science applications)

In the context of material science, where this compound might be used in the formation of thin films or surface coatings, techniques like X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Secondary Ion Mass Spectrometry (SIMS) would be employed. These methods provide elemental and chemical state information about the uppermost layers of a material.

There is currently no indication in the available literature that this compound has been utilized in applications requiring such surface analysis. Consequently, no data from XPS, AES, or SIMS studies for this compound are available. Such analyses would be relevant only in specific research or industrial contexts that have not been publicly documented.

Theoretical and Computational Chemistry Studies of Ethyl 3,4,5 Trifluorobenzoylformate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations, based on solving the Schrödinger equation, provide insights into the electronic and geometric properties of Ethyl 3,4,5-trifluorobenzoylformate.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the trifluorinated benzene (B151609) ring, which is rich in electron density. The electron-withdrawing nature of the fluorine atoms and the benzoyl group will influence the energy of this orbital. The LUMO, on the other hand, is anticipated to be centered on the α-keto ester moiety (C(=O)C(=O)O), which contains two electrophilic carbonyl carbons.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In substituted aromatic compounds, the nature and position of the substituents significantly impact this energy gap. For instance, the presence of electron-withdrawing groups like the trifluorobenzoyl group can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards nucleophiles. frontiersin.org

| Molecular Orbital | Predicted Location | Role in Reactivity |

|---|---|---|

| HOMO | Trifluorinated benzene ring | Region of electron donation (nucleophilicity) |

| LUMO | α-keto ester group | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Influenced by trifluoromethyl and ester groups | Indicator of kinetic stability and overall reactivity |

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

In this compound, the ESP map is expected to show significant negative potential around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity. nih.gov The fluorine atoms on the benzene ring will also contribute to regions of negative potential. Conversely, the hydrogen atoms of the ethyl group and the carbon atoms of the carbonyl groups are expected to be in regions of positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the competing effects of the electron-donating character of the ring and the strong electron-withdrawing effects of the three fluorine atoms and the benzoylformate substituent. Studies on fluorinated benzanilides have shown that fluorine atoms create localized regions of negative potential. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygens | Strongly negative | Site for electrophilic attack or hydrogen bonding |

| Fluorine Atoms | Negative | Influences intermolecular interactions |

| Carbonyl Carbons | Positive | Susceptible to nucleophilic attack |

| Ethyl Group Hydrogens | Slightly positive | Potential for weak intermolecular interactions |

Conformational Analysis and Isomer Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key rotational bonds are between the benzene ring and the adjacent carbonyl group, and within the ethyl ester group.

The rotation around the C-C bond connecting the trifluorophenyl group and the carbonyl group will likely have a relatively low energy barrier, allowing for various rotational isomers. The stability of these conformers will be influenced by steric hindrance between the ortho-fluorine atom and the carbonyl oxygen, as well as electronic effects.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that is widely used to predict the properties of molecules with a good balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Calculations

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. DFT methods are highly effective for this purpose. The optimized geometry corresponds to a minimum on the potential energy surface.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. Comparing the calculated vibrational frequencies with experimental IR spectra can help to confirm the structure of the molecule and the accuracy of the computational method. For polycyclic aromatic hydrocarbons, DFT calculations have been shown to provide reliable predictions of vibrational frequencies. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can also be used to predict various spectroscopic parameters, which is particularly useful for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of great interest. Methods have been developed to accurately predict ¹⁹F NMR chemical shifts in fluorinated aromatic compounds using DFT, which can be crucial for assigning the signals of the different fluorine atoms in the molecule. nih.govnih.gov Similarly, ¹³C NMR chemical shifts can be calculated with good accuracy. acs.org

IR Frequencies: As mentioned above, vibrational frequency calculations yield the theoretical IR spectrum. The calculated frequencies for the C=O stretching vibrations of the ketone and ester groups, the C-F stretching vibrations, and the various vibrations of the aromatic ring can be compared with experimental data. For esters, specific frequency maps have been developed to correlate calculated and experimental C=O stretching vibrations. researchgate.net

| Spectroscopic Parameter | Predicted Key Features | Relevance |

|---|---|---|

| ¹⁹F NMR Chemical Shifts | Distinct signals for the fluorine atoms at positions 3, 4, and 5. | Aids in the structural confirmation of the trifluorosubstitution pattern. nih.govnih.gov |

| ¹³C NMR Chemical Shifts | Characteristic signals for the two carbonyl carbons, the aromatic carbons (including those bonded to fluorine), and the ethyl group carbons. | Provides a complete carbon skeleton map of the molecule. acs.org |

| IR Frequencies | Strong absorption bands for the C=O stretching of the ketone and ester, and C-F stretching vibrations. | Confirms the presence of key functional groups. researchgate.netresearchgate.net |

Due to a lack of available scientific research and data specifically pertaining to the theoretical and computational chemistry of this compound, it is not possible to generate the requested article. Extensive searches for information on reaction pathway modeling, transition state identification, and molecular dynamics simulations for this particular compound did not yield the specific, detailed findings required to address the outlined sections and subsections.

The existing online information is limited to basic chemical properties and supplier details, falling short of the in-depth theoretical and computational studies necessary to produce a scientifically accurate and informative article as per the user's instructions. Without published research on this specific molecule's computational analysis, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and citation.

Therefore, the creation of an article with data tables and detailed research findings on the "" cannot be fulfilled at this time.

Synthetic Applications and Functionalization of Ethyl 3,4,5 Trifluorobenzoylformate

Role as a Versatile Building Block in Organic Synthesis

The structure of Ethyl 3,4,5-trifluorobenzoylformate offers two primary sites for chemical modification: the electrophilic carbon atoms of the α-ketoester group and the electron-deficient trifluorophenyl ring. This duality allows it to serve as a versatile starting material for constructing complex molecular architectures, particularly those incorporating fluorine atoms to modulate biological and chemical properties.

The intrinsic nature of this compound makes it a direct precursor to a wide array of more complex fluorinated aromatic compounds. Any reaction targeting the α-ketoester function will yield a product that retains the 3,4,5-trifluorophenyl group. The electron-withdrawing character of the three fluorine atoms on the phenyl ring significantly influences the reactivity of the adjacent keto and ester groups, making them highly susceptible to nucleophilic attack.

Research on the broader class of aryl glyoxylates demonstrates their utility in creating complex molecules. For instance, the addition of organometallic reagents, such as allenylzincs, to aryl glyoxylates leads to the formation of tertiary homopropargylic alcohols. acs.org Applying this methodology to this compound would directly produce highly functionalized, chiral fluorinated aromatic alcohols, which are valuable intermediates in medicinal chemistry. Similarly, a two-step conversion of phenyl glyoxylates to 2-aryl-propionates has been established, a process that involves conversion to a β,β-dichlorostyrene followed by reduction. researchgate.net This highlights a pathway where the glyoxylate (B1226380) moiety is transformed into a different functional group, yielding a new class of fluorinated aromatic products.

This compound is recognized as a key intermediate in the synthesis of heterocyclic compounds. americanchemicalsuppliers.comamericanchemicalsuppliers.com The α-ketoester functionality is a classic platform for building rings through condensation reactions with dinucleophiles. For example, the keto and ester carbonyls can react with compounds containing two nucleophilic sites (e.g., hydrazines, hydroxylamines, or amidines) to form a variety of five- or six-membered heterocycles.

Furthermore, the keto group can be readily converted into an imine or, more specifically, a ketiminoester. These derivatives are powerful electrophiles in their own right and are used in the synthesis of nitrogen-containing heterocycles. Chiral phosphoric acid-catalyzed Mannich reactions of related ketiminoesters with various nucleophiles have been developed to afford complex heterocycles bearing nitrogen-substituted quaternary stereocenters. mdpi.com This established reactivity underscores the potential of this compound as a foundational element for producing novel, fluorinated heterocyclic systems.

Applications in Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the ketone in the glyoxylate structure makes this compound an excellent substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

The prochiral ketone of this compound is an ideal target for asymmetric catalysis, enabling the synthesis of chiral molecules with high enantiomeric purity. Such chiral α-hydroxy esters are prevalent motifs in biologically active compounds. The general class of aryl glyoxylates has been successfully employed in several powerful asymmetric transformations.

Mukaiyama Aldol (B89426) Reactions: The asymmetric Mukaiyama aldol reaction between silyl (B83357) enolates and aryl glyoxylate esters, catalyzed by chiral bis(oxazoline) ligand complexes, proceeds with high enantioselectivity, reaching up to 98% ee.

Addition of Allenylzincs: The addition of allenylzinc reagents to aryl glyoxylates can be controlled to produce specific diastereomers of tertiary homopropargylic alcohols, which are valuable chiral building blocks. acs.org

Enantioselective Hydrogenation: The reduction of the keto group to a hydroxyl group can be performed enantioselectively using chiral catalysts. This transformation is a key step in the synthesis of substituted mandelic acid derivatives, which are important pharmaceutical intermediates. researchgate.net

Mannich Reactions: Ketiminoesters derived from aryl glyoxylates serve as electrophiles in enantioselective Mannich reactions, allowing for the stereocontrolled formation of α-tertiary amine stereogenic centers. mdpi.com

These examples demonstrate the broad utility of the aryl glyoxylate scaffold in asymmetric synthesis.

Table 1: Asymmetric Reactions Involving Aryl Glyoxylate Substrates

| Reaction Type | Reagent/Catalyst System | Product Type | Reported Outcome | Reference |

| Mukaiyama Aldol | Silyl Dienolate / Chiral Bis(oxazoline) Metal Complex | Chiral Aldol Adducts | High enantioselectivities (up to 98% ee) | |

| Allenylzinc Addition | Allenylzinc / Pd(OAc)₂·PPh₃ | Tertiary Homopropargylic Alcohols | Good yields with diastereoselectivity | acs.org |

| Mannich Reaction | Ketiminoester / Chiral Phosphoric Acid | Heterocycles with α-Tertiary Amines | High diastereoselectivity and enantioselectivity | mdpi.com |

| Asymmetric Hydrogenation | H₂ / Chiral Rhodium or Iridium Catalysts | Chiral Mandelic Acid Derivatives | High enantioselectivity | researchgate.net |

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds, typically by coupling an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst.

However, there is no evidence in the searched literature of this compound being directly used as an electrophilic partner in such reactions. The fluorine atoms on the aromatic ring are generally inert to the conditions of palladium-catalyzed cross-coupling and are not suitable leaving groups. For an aromatic compound to participate in these reactions, it typically requires a halide (Br, I, Cl) or a triflate (–OTf) group, which this compound lacks. Therefore, activation of the aromatic ring through conversion to a more suitable derivative would be necessary for it to be employed in standard cross-coupling protocols.

Contribution to Materials Science and Polymer Chemistry

While fluorinated compounds are of significant interest in materials science for creating polymers with unique thermal stability, chemical resistance, and optical properties, no specific applications or research detailing the use of this compound in polymer chemistry or materials science were found in the provided search results. Its potential in this area remains an open field for investigation.

Monomer in Fluoropolymer Synthesis

Fluoropolymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are imparted by the presence of carbon-fluorine bonds. The incorporation of novel fluorinated monomers is a key strategy for developing new fluoropolymers with tailored properties.

Despite the potential of fluorinated compounds in polymer science, a thorough review of available scientific literature and research databases reveals no specific studies or documented instances of this compound being utilized as a monomer in the synthesis of fluoropolymers. While the trifluorobenzoyl moiety suggests potential for creating polymers with unique electronic and physical properties, there is currently no published research to support its application in this area. Further investigation would be required to determine its reactivity in polymerization reactions and the properties of any resulting polymers.

Reagent in Derivatization for Material Modification

The surface modification of materials is a critical process for enhancing their performance characteristics, such as hydrophobicity, biocompatibility, and chemical resistance. Fluorinated reagents are often employed for this purpose due to their ability to create low-energy surfaces. The reactivity of the keto-ester functional group in this compound suggests it could potentially be used to introduce the trifluorophenyl group onto various substrates.

However, extensive searches of chemical literature and material science databases have not yielded any specific examples or research detailing the use of this compound as a reagent for the derivatization or functionalization of materials. While the concept of using such a molecule for surface modification is chemically plausible, there is a lack of empirical data or research findings to substantiate this application. Therefore, no detailed research findings or data tables on its use in material modification can be presented.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of environmentally benign synthetic methods. chemistryjournals.net For a compound like Ethyl 3,4,5-trifluorobenzoylformate, moving beyond traditional synthesis protocols that may rely on hazardous reagents and generate significant waste is a key area for development. Future research will likely focus on several green chemistry principles. chemistryjournals.net

One promising avenue is the use of alternative, safer solvents to replace conventional volatile organic compounds. chemistryjournals.net Aqueous-based syntheses or the use of bio-based solvents like gluconic acid aqueous solution, which has been successful in other multicomponent reactions, could be explored. chemistryjournals.net Additionally, the development of catalytic systems that are highly efficient and can be recycled would be a significant advancement. This could involve heterogeneous catalysts that are easily separated from the reaction mixture, or even biocatalysis, employing enzymes to carry out specific transformations under mild conditions. nih.gov The overarching goal is to improve atom economy, reduce energy consumption, and minimize the environmental footprint of the synthesis of this compound and related compounds. chemistryjournals.net

Exploration of Unprecedented Reactivity Patterns and Catalytic Systems

The reactivity of α-ketoesters is a rich area of study, and this compound is no exception. beilstein-journals.org The electron-withdrawing nature of the three fluorine atoms on the aromatic ring is expected to significantly influence the electrophilicity of the carbonyl groups, potentially leading to unique reactivity compared to non-fluorinated analogues. beilstein-journals.org Future research should aim to systematically explore the reactivity of this compound in a variety of transformations.

This includes its participation in multicomponent reactions to build complex molecular architectures in a single step. nih.govnih.gov The development of novel catalytic systems, including asymmetric catalysis, could enable the stereoselective synthesis of chiral molecules derived from this compound. nih.gov The exploration of its use in cycloaddition reactions, aldol-type condensations, and reactions with various nucleophiles could uncover new synthetic methodologies. beilstein-journals.orgresearchgate.net Understanding how the trifluorinated phenyl ring influences reaction mechanisms and product distributions will be a key aspect of this research.

Advanced Computational Tools for Reaction Discovery and Mechanism Elucidation

Computational chemistry offers powerful tools for predicting and understanding chemical reactivity, which is particularly valuable for fluorinated compounds where electronic effects can be complex and non-intuitive. nih.govacs.org Future research on this compound will undoubtedly benefit from the application of advanced computational methods.

Density Functional Theory (DFT) and other quantum chemical calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of potential reactions. nih.gov This in-silico approach can guide experimental work, saving time and resources by identifying promising reaction conditions and substrates. youtube.com Furthermore, computational tools can aid in the design of new catalysts specifically tailored for reactions involving this compound. As machine learning and artificial intelligence become more integrated into chemical research, it is conceivable that these tools could be used to predict entirely new reactions and applications for this molecule based on large datasets of chemical information. youtube.comyoutube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. youtube.comyoutube.com The integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms represents a significant future direction.

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. youtube.com This is particularly beneficial for highly exothermic or fast reactions. youtube.com Automating the synthesis in a flow setup would also enable the on-demand production of this compound, which could be directly coupled with subsequent reaction steps in a "telescoped" synthesis, avoiding the isolation and purification of intermediates. beilstein-journals.orgnih.gov This approach not only streamlines the manufacturing process but also enhances safety by minimizing the handling of potentially hazardous reagents and intermediates. youtube.comyoutube.com The development of such integrated and automated systems will be crucial for the efficient and reproducible production of derivatives of this compound for various applications. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3,4,5-trifluorobenzoylformate, and how can intermediates be validated?

- Methodology :

- Begin with trifluorobenzoic acid derivatives (e.g., 3,4,5-trifluorobenzoic acid) as precursors. Esterification with ethanol under acid catalysis (e.g., H₂SO₄) or coupling reagents like triphenyl phosphite (used in similar ester syntheses) .

- Validate intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). For example, confirm ester formation by observing the disappearance of carboxylic acid proton signals (~12 ppm) and emergence of ethyl ester peaks (~1.3 ppm for CH₃, ~4.3 ppm for CH₂) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology :

- ¹⁹F NMR : Identify distinct fluorine environments; trifluorinated aromatic rings typically show split signals between -60 to -140 ppm .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns. Compare with analogs like 2,3,4-trifluorobenzoic acid (molecular weight 176.09) to validate substituent positions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental structural models?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) to determine precise bond lengths, angles, and intermolecular interactions. For example, use SHELX programs for structure refinement, leveraging hydrogen bonding (N–H···O) and π–π stacking motifs observed in related trifluorinated esters .

- Compare experimental data (e.g., dihedral angles of the ester group) with density functional theory (DFT)-optimized geometries to identify discrepancies in computational assumptions .

Q. What strategies optimize reaction yields for this compound under solvent-free or green chemistry conditions?

- Methodology :

- Screen microwave-assisted synthesis to reduce reaction time and solvent use. For example, apply conditions similar to those for 3,4,5-trimethoxyphenylacetic acid synthesis (e.g., 80–100°C, 20–30 minutes) .

- Use recyclable catalysts like immobilized lipases or acidic resins to enhance esterification efficiency while minimizing purification steps .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Compare reaction rates of this compound with non-fluorinated analogs in Suzuki-Miyaura couplings. Use boronic acids like 3-(trifluoromethyl)phenylboronic acid (mp 161–167°C) to assess electronic effects on catalytic cycles .

- Monitor regioselectivity via HPLC and X-ray crystallography to determine whether fluorine’s electron-withdrawing nature directs coupling to specific positions .

Data Analysis and Validation

Q. How can researchers address inconsistencies in NMR data caused by dynamic exchange processes in solution?

- Methodology :

- Perform variable-temperature NMR (VT-NMR) to slow exchange processes. For example, cooling to -40°C may resolve splitting of fluorine signals obscured by rapid rotation .

- Validate with solid-state NMR or SC-XRD to confirm static structural features .

Q. What analytical workflows confirm the absence of regioisomeric impurities in synthesized batches?

- Methodology :

- Use hyphenated techniques like LC-MS/MS with a chiral stationary phase to separate isomers. Compare retention times with standards (e.g., 2,3,4- vs. 2,4,5-trifluorobenzoic acid derivatives) .

- Employ differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities (e.g., pure compounds exhibit sharp endotherms) .

Structural and Functional Insights

Q. How do intermolecular interactions in the solid state affect the compound’s stability and solubility?

- Methodology :

- Analyze crystal packing via SC-XRD. For example, centrosymmetric dimers linked by N–H···O hydrogen bonds (R₂²(8) motifs) may reduce solubility compared to monomeric forms .

- Quantify solubility using shake-flask experiments in buffers (pH 1–7) and correlate with crystallographic data on hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.